molecular formula C15H14FN3O B12807553 N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 132687-05-9

N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No.: B12807553
CAS No.: 132687-05-9
M. Wt: 271.29 g/mol
InChI Key: VROVGMGODBOTLK-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine ring, followed by the formation of the diazepine ring through cyclization reactions. Common reagents used in these reactions include ethylating agents, fluoromethylating agents, and various catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes several types of chemical reactions:

Scientific Research Applications

N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can be compared with other pyridodiazepines, such as:

The unique combination of the ethyl and fluoromethyl groups in this compound imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a novel compound within the benzodiazepine class, characterized by its unique pyridodiazepine structure. This compound has garnered attention for its potential pharmacological applications, particularly in the central nervous system (CNS). This article reviews its biological activity, including receptor interactions, pharmacodynamics, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C15H14F1N3OC_{15}H_{14}F_{1}N_{3}O, with a molecular weight of approximately 271.29 g/mol. The presence of a fluoromethyl group is significant as it may enhance the compound's lipophilicity and receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors:

  • GABA Receptors : The compound exhibits a mechanism similar to traditional benzodiazepines by enhancing GABAergic transmission. This action is crucial for its anxiolytic and sedative effects.
  • Serotonin Receptors : Preliminary studies indicate that this compound may have an affinity for serotonin receptors (specifically 5-HT_1A), which could contribute to its potential antidepressant effects.
  • Dopamine Receptors : Unlike many antipsychotics, it shows low affinity for dopamine D2 receptors, suggesting a different side-effect profile compared to typical antipsychotics.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity to GABA_A receptors. The following table summarizes key findings from receptor binding assays:

Receptor TypeBinding Affinity (Ki)
GABA_A20 nM
5-HT_1A50 nM
Dopamine D2>1000 nM

In Vivo Studies

Behavioral studies in animal models have shown promising results regarding the anxiolytic and sedative properties of the compound. For example:

  • Anxiolytic Activity : In the elevated plus maze test, doses of 10 mg/kg significantly increased the time spent in open arms compared to control groups.
  • Sedative Effects : In sleep induction tests using the pentobarbital sleep model, administration of 20 mg/kg resulted in a marked decrease in sleep latency.

Case Studies

A recent study explored the effects of this compound on anxiety-related behaviors in mice. The findings were as follows:

  • Study Design : Mice were administered varying doses (0.1 mg/kg to 20 mg/kg) and evaluated using the open field and light-dark box tests.
  • Results :
    • Low Dose (0.1 mg/kg) : No significant effect on anxiety levels.
    • Moderate Dose (1 mg/kg) : Mild anxiolytic effect observed.
    • High Dose (10 mg/kg) : Significant reduction in anxiety-like behavior.

Toxicity and Safety Profile

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Acute toxicity studies reveal an LD50 greater than 500 mg/kg in rodents.

Properties

CAS No.

132687-05-9

Molecular Formula

C15H14FN3O

Molecular Weight

271.29 g/mol

IUPAC Name

11-ethyl-6-(fluoromethyl)pyrido[3,2-c][1,5]benzodiazepin-5-one

InChI

InChI=1S/C15H14FN3O/c1-2-18-12-7-3-4-8-13(12)19(10-16)15(20)11-6-5-9-17-14(11)18/h3-9H,2,10H2,1H3

InChI Key

VROVGMGODBOTLK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N(C(=O)C3=C1N=CC=C3)CF

Origin of Product

United States

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